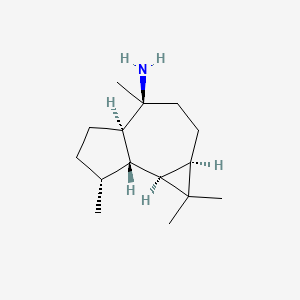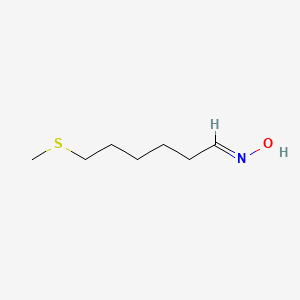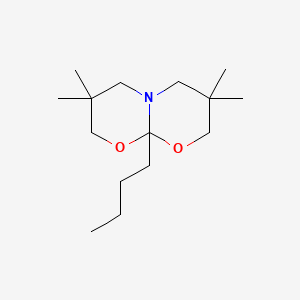
8a-Butyl-3,3,6,6-tetramethyltetrahydro-1,8-dioxa-4a-azanaphthalene
Descripción general
Descripción
8a-butyl-3,3,6,6-tetramethyltetrahydro-1,8-dioxa-4a-azanaphthalene is an oxazinooxazine.
Aplicaciones Científicas De Investigación
Electrochemical and Optical Properties
The compound 8a-Butyl-3,3,6,6-tetramethyltetrahydro-1,8-dioxa-4a-azanaphthalene, while not directly mentioned, seems to be related to the research on phthalocyanines and naphthalimides, which are compounds known for their electrochemical and optical properties. For instance, the preparation of α-octaalkylphthalocyanines demonstrates the interest in compounds with fused units that exhibit significant electrochemical and optical behaviors, useful in applications ranging from sensing to photovoltaics (Kimura et al., 2011).
Catalytic Activity in Organic Reactions
Phthalocyanine complexes, such as those synthesized from phthalonitrile derivatives, have been shown to possess catalytic activity, especially in oxidation reactions. These complexes can selectively oxidize cyclohexene to various products, demonstrating the potential of related compounds in catalysis and organic synthesis (Saka et al., 2013).
Charge Transport and Luminescent Materials
N-butyl-1,8-naphthalimide derivatives are explored for their charge transport and luminescent properties, making them promising candidates for organic light-emitting diodes (OLEDs). These materials are designed to enhance the performance of OLEDs through improved charge transport and luminescence, highlighting the relevance of chemical modifications in developing advanced electronic materials (Sun & Jin, 2014).
Synthesis and Structural Analysis
The synthesis and characterization of complex compounds, such as those involving Ge=Si doubly bonded structures, offer insights into the structural possibilities and reactivities of organosilicon and organogermanium compounds. These studies contribute to the fundamental understanding of bond formation, reaction mechanisms, and the potential for new material development (Iwamoto et al., 2010).
Propiedades
Fórmula molecular |
C15H29NO2 |
|---|---|
Peso molecular |
255.4 g/mol |
Nombre IUPAC |
9a-butyl-3,3,7,7-tetramethyl-2,4,6,8-tetrahydro-[1,3]oxazino[2,3-b][1,3]oxazine |
InChI |
InChI=1S/C15H29NO2/c1-6-7-8-15-16(9-13(2,3)11-17-15)10-14(4,5)12-18-15/h6-12H2,1-5H3 |
Clave InChI |
NAIHRQMSYNTWEI-UHFFFAOYSA-N |
SMILES canónico |
CCCCC12N(CC(CO1)(C)C)CC(CO2)(C)C |
Origen del producto |
United States |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
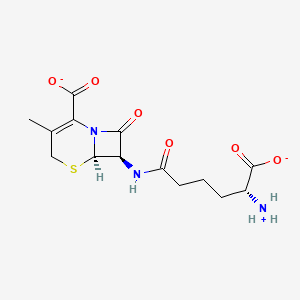
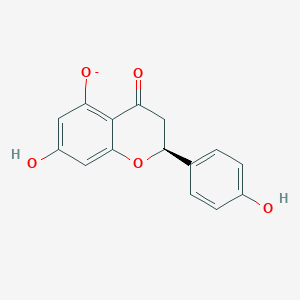
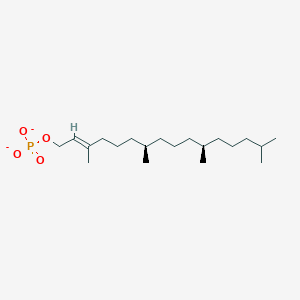

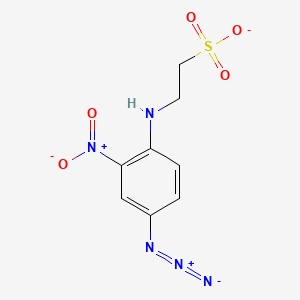
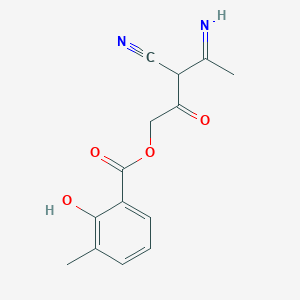


![2-Chloro-1,7-dihydroxy-3,9-dimethoxy-1-methylbenzo[c]chromene-4,6-dione](/img/structure/B1264284.png)
